

Spectroscopic Profile of 2-(tert-Butyl)isonicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(tert-Butyl)isonicotinic acid

Cat. No.: B1269214

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-(tert-Butyl)isonicotinic acid** (CAS No. 91940-84-0). The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies used for data acquisition.

Core Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **2-(tert-Butyl)isonicotinic acid**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
13.99	s	1H	-COOH
8.01	m	1H	Pyridine Ring H
7.94	m	2H	Pyridine Ring H
1.31	s	9H	-C(CH ₃) ₃

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
165.74	-COOH
145.46	Pyridine Ring C
145.28	Pyridine Ring C
128.94	Pyridine Ring C
127.93	Pyridine Ring C
125.52	Pyridine Ring C
124.79	Pyridine Ring C
50.32	-C(CH ₃) ₃
29.31	-C(CH ₃) ₃

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data

Ion	Calculated Mass [M-H] ⁻	Found Mass [M-H] ⁻
[C ₁₀ H ₁₂ NO ₂] ⁻	286.0276	286.0209

Infrared (IR) Spectroscopy

Specific experimental FT-IR data for **2-(tert-Butyl)isonicotinic acid** is not readily available in the public domain. However, based on its functional groups (a carboxylic acid and a substituted pyridine ring), the following characteristic absorption bands can be anticipated:

- O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.
- C-H stretch (tert-Butyl and Aromatic): Absorptions around 3000-2850 cm⁻¹ and potentially weaker bands above 3000 cm⁻¹.
- C=O stretch (Carboxylic Acid): A strong, sharp peak typically found between 1725-1700 cm⁻¹.

- C=C and C=N stretches (Pyridine Ring): Multiple sharp bands in the 1600-1450 cm^{-1} region.
- O-H bend (Carboxylic Acid): In-plane bending can be observed around 1440-1395 cm^{-1} and out-of-plane bending near 920 cm^{-1} .
- C-O stretch (Carboxylic Acid): A band in the 1320-1210 cm^{-1} region.

Experimental Protocols

The following methodologies were reported for the acquisition of the spectroscopic data.

NMR Spectroscopy

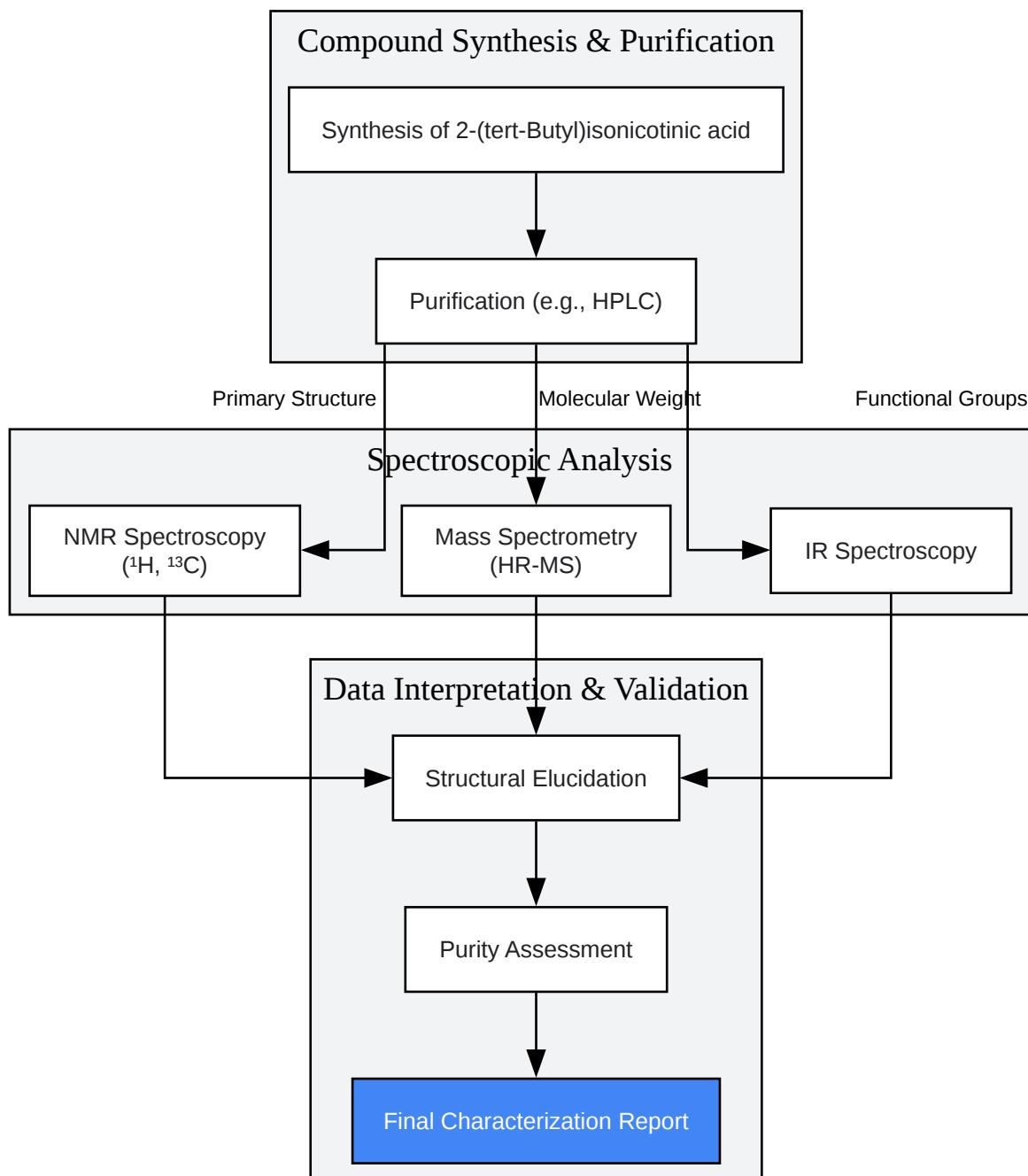
- Instrument: Varian VNMRS500 500 MHz spectrometer.[1]
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).[1]
- Reference: The ¹H and ¹³C chemical shifts were measured relative to the residual DMSO signal at 2.5 ppm and 39.5 ppm, respectively.[1]

High-Resolution Mass Spectrometry (HR-MS)

- Instrument: LC / MSD-TOF Agilent Technologies G1969A.[1]
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]
- Eluent: A 1:1 mixture of water and acetonitrile (ACN).[1]

Spectroscopic Analysis Workflow

The logical flow for the comprehensive spectroscopic characterization of **2-(tert-Butyl)isonicotinic acid** is outlined in the diagram below. This workflow ensures the unambiguous identification and purity assessment of the compound.



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Caption: Workflow for the spectroscopic characterization of **2-(tert-Butyl)isonicotinic acid**.

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References

- 1. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
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